molecular formula C6H10N4O B13098713 2-Ethoxypyrimidine-4,5-diamine

2-Ethoxypyrimidine-4,5-diamine

Cat. No.: B13098713
M. Wt: 154.17 g/mol
InChI Key: BDWMOPDGRRHFEM-UHFFFAOYSA-N
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Description

2-Ethoxypyrimidine-4,5-diamine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Ethoxypyrimidine-4,5-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with guanidine in the presence of a base, followed by cyclization and subsequent functionalization to introduce the ethoxy group .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of automated reactors and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxypyrimidine-4,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

2-Ethoxypyrimidine-4,5-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxypyrimidine-4,5-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of thymidylate synthase, an enzyme involved in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-6-ethyl-5-phenylpyrimidine
  • 2,4-Diamino-5-nitroso-6-hydroxypyrimidine
  • 2,4-Diamino-6-chloropyrimidine

Uniqueness

2-Ethoxypyrimidine-4,5-diamine is unique due to its specific ethoxy substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-ethoxypyrimidine-4,5-diamine

InChI

InChI=1S/C6H10N4O/c1-2-11-6-9-3-4(7)5(8)10-6/h3H,2,7H2,1H3,(H2,8,9,10)

InChI Key

BDWMOPDGRRHFEM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=C(C(=N1)N)N

Origin of Product

United States

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